molecular formula C16H13BrCl2O5S B14512497 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate CAS No. 62807-25-4

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate

Cat. No.: B14512497
CAS No.: 62807-25-4
M. Wt: 468.1 g/mol
InChI Key: NXDVSSVALOGZSH-UHFFFAOYSA-N
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Description

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate is an organic compound characterized by the presence of bromine, chlorine, and sulfonyl groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-bromophenol with chlorosulfonic acid to form 4-bromophenylsulfonyl chloride. This intermediate is then reacted with 4,6-dichlorophenol under basic conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The sulfonyl group can undergo oxidation or reduction reactions, leading to different products.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4) are used under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield sulfonamide derivatives, while oxidation of the sulfonyl group can produce sulfone compounds.

Scientific Research Applications

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The bromine and chlorine atoms may also contribute to the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(4-Bromophenoxy)sulfonyl]-4,6-dichlorophenyl butanoate is unique due to the combination of bromine, chlorine, and sulfonyl groups in a single molecule. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

CAS No.

62807-25-4

Molecular Formula

C16H13BrCl2O5S

Molecular Weight

468.1 g/mol

IUPAC Name

[2-(4-bromophenoxy)sulfonyl-4,6-dichlorophenyl] butanoate

InChI

InChI=1S/C16H13BrCl2O5S/c1-2-3-15(20)23-16-13(19)8-11(18)9-14(16)25(21,22)24-12-6-4-10(17)5-7-12/h4-9H,2-3H2,1H3

InChI Key

NXDVSSVALOGZSH-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=C(C=C(C=C1Cl)Cl)S(=O)(=O)OC2=CC=C(C=C2)Br

Origin of Product

United States

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